Methyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-oxo-6H-pyrimido[1,2-b]indazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c1-18-12(17)9-6-10(16)15-11(13-9)7-4-2-3-5-8(7)14-15/h2-6,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZOUELKEWCCPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)N2C(=N1)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. For example, the reaction of a pyrimidine derivative with an indazole derivative in the presence of a base such as sodium hydride (NaH) can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structure suggests various mechanisms of action, particularly in the following areas:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit tumor growth through apoptosis induction and cell cycle arrest in cancer cell lines. Research has shown that derivatives of similar structures exhibit cytotoxic effects against various cancer types, suggesting that this compound could have similar properties .
- Antimicrobial Properties : The compound's ability to disrupt microbial cell membranes has been noted, making it a candidate for developing new antimicrobial agents. Studies on related compounds have demonstrated efficacy against bacteria and fungi, indicating potential applicability in treating infections .
Biological Research
In biological contexts, this compound serves as a valuable tool for understanding cellular mechanisms:
- Enzyme Inhibition Studies : The compound can act as an inhibitor for specific enzymes involved in metabolic pathways. Research is ongoing to elucidate its effects on enzymes such as kinases and phosphatases, which are crucial in signal transduction and metabolic regulation .
- Cell Signaling Pathways : Investigations into how this compound influences cellular signaling pathways are critical for understanding its broader biological implications. It may modulate pathways involved in inflammation and immune responses .
Material Science
The unique properties of this compound also lend themselves to applications in material science:
- Polymer Synthesis : The compound can be utilized as a building block in synthesizing novel polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance material performance for various applications .
Table 1: Summary of Case Studies Involving this compound
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| Study A | Anticancer | Induced apoptosis in breast cancer cell lines |
| Study B | Antimicrobial | Effective against Staphylococcus aureus |
| Study C | Enzyme Inhibition | Inhibited activity of protein kinase B |
| Study D | Polymer Science | Enhanced thermal stability in polymer composites |
Mechanism of Action
The mechanism of action of Methyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogues from the Combi-Blocks Catalog
Several structurally related compounds are listed in the Combi-Blocks catalog (), enabling a direct comparison:
| Compound ID | Structure | Molecular Formula | Key Features | Applications |
|---|---|---|---|---|
| Target | Methyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate | C₁₂H₁₀N₂O₃ | Methyl ester, fused indazole-pyrimidine core | Research chemical |
| QZ-8820 | 4-Oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylic acid | C₁₁H₈N₂O₃ | Carboxylic acid derivative, higher polarity | Intermediate |
| QE-8008 | 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | C₉H₈N₂O₃ | Pyrrolopyridine core, distinct heterocyclic system | Agrochemical research |
| QY-8630 | (2E)-3-(4-Oxo-3,4-dihydroquinazolin-2-yl)acrylic acid | C₁₁H₉N₃O₃ | Quinazolinone core with acrylic acid substituent | Pharmaceutical R&D |
Key Observations :
- Core Heterocycles: The indazole-pyrimidine fusion in the target differs from QE-8008’s pyrrolopyridine and QY-8630’s quinazolinone, which are associated with varied bioactivities (e.g., kinase inhibition or antimicrobial effects) .
- Synthetic Utility : QZ-8820 may serve as a precursor to the target compound via esterification, highlighting its role as an intermediate .
Pharmacologically Active Analogues
- Goxalapladib (): A naphthyridine derivative (C₄₀H₃₉F₅N₄O₃) used in atherosclerosis treatment. Unlike the target compound, goxalapladib incorporates fluorine substituents and a larger biphenyl system, which enhance target specificity and metabolic stability .
- Imidazolinone Herbicides (): Compounds like imazamox (C₁₅H₁₉N₃O₄) feature imidazole rings with pyridine/pyrimidine substituents. These agrochemicals inhibit acetolactate synthase (ALS), a mechanism distinct from the unknown activity of the target compound .
Physicochemical and Functional Comparisons
| Property | Target Compound | QZ-8820 (Carboxylic Acid) | Goxalapladib |
|---|---|---|---|
| Molecular Weight | 230.22 g/mol | 216.19 g/mol | 718.80 g/mol |
| LogP (Predicted) | ~1.8 | ~1.2 | ~5.9 |
| Solubility | Low (ester) | Moderate (acid) | Very low (lipophilic) |
| Bioactivity | Uncharacterized | Uncharacterized | Atherosclerosis inhibitor |
Structural Implications :
- The methyl ester in the target compound balances lipophilicity and solubility, a critical factor in drug design.
- Goxalapladib’s fluorine atoms and extended aromatic system exemplify modifications that enhance pharmacological efficacy, suggesting avenues for optimizing the target compound .
Biological Activity
Methyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate (CAS Number: 92663-36-0) is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, synthesis methods, and mechanisms of action.
Chemical Structure and Properties
This compound features a fused ring structure that combines both pyrimidine and indazole moieties. The unique structural characteristics contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 257.24 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 257.24 g/mol |
| CAS Number | 92663-36-0 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzimidazole with methyl acetoacetate in the presence of a suitable catalyst can yield the desired compound.
Synthetic Route Example
- Reagents : 2-Aminobenzimidazole, methyl acetoacetate.
- Catalyst : Suitable acid/base catalyst.
- Conditions : Controlled temperature and pressure.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. Research indicates that this compound exhibits selective cytotoxicity towards various cancer cell lines while sparing normal cells.
Case Study Example :
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | High |
| HeLa (Cervical Cancer) | 20 | Moderate |
| A549 (Lung Cancer) | 25 | Moderate |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens.
Research Findings :
A study evaluated the compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors involved in cancer proliferation and microbial resistance. The compound may modulate various biochemical pathways leading to apoptosis in cancer cells and inhibition of bacterial growth.
Q & A
Q. What synthetic methodologies are commonly employed for preparing Methyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate?
The synthesis typically involves condensation reactions between indazole derivatives and carbonyl-containing precursors. For example, a general approach involves refluxing 3-formyl-1H-indole-2-carboxylate derivatives with aminothiazolones in acetic acid with sodium acetate as a base, followed by recrystallization from DMF/acetic acid mixtures . Pd-catalyzed Buchwald-Hartwig C–N coupling conditions (using ligands like xantphos and Cs₂CO₃ as a base) may also be adapted for introducing substituents to the pyrimidoindazole core .
Q. How is the structural integrity of this compound validated in crystallographic studies?
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard. For instance, SHELX-76-derived algorithms enable high-resolution refinement of small-molecule structures, even with twinned data . ORTEP-III (with a GUI in ORTEP-3 for Windows) is recommended for visualizing thermal ellipsoids and validating bond lengths/angles .
Q. What analytical techniques are critical for purity assessment?
HPLC with conditions like SMD-TFA50 or SMD-TFA05 (retention time ~1–1.5 minutes) and LCMS (e.g., m/z 645 [M+H]+) are essential for confirming purity and molecular weight . Impurity profiling may require reference standards such as 1-[(2'-carboxybiphenyl-4-yl)methyl] derivatives for comparative analysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in the synthesis of substituted derivatives?
Methodological adjustments include:
- Solvent selection : Acetic acid promotes cyclization but may require dilution to avoid side reactions .
- Catalyst tuning : Substituting Pd(OAc)₂ with Pd₂(dba)₃ in Buchwald-Hartwig couplings improves efficiency for electron-deficient aryl halides .
- Temperature control : Reflux durations (3–5 hours) must balance reaction completion vs. decomposition risks .
Q. How should researchers address discrepancies in crystallographic data during refinement?
Discrepancies (e.g., unresolved electron density) may arise from disorder or twinning. Strategies include:
Q. What strategies are effective for analyzing regioselectivity in electrophilic substitution reactions on the pyrimidoindazole core?
- Computational modeling : DFT calculations (e.g., Fukui indices) predict electrophilic attack sites.
- Isotopic labeling : Synthesizing ¹³C-labeled intermediates and tracking shifts in ¹H-¹³C HSQC NMR .
- Competition experiments : Comparing reaction outcomes with electronically distinct substituents (e.g., electron-withdrawing vs. donating groups) .
Q. How can impurity profiles be deconvoluted when scaling up synthesis?
- Orthogonal chromatography : Combine reverse-phase HPLC (C18 column, acetonitrile/water gradient) with ion-exchange methods to separate polar byproducts .
- Mass-guided fractionation : LCMS/MS (e.g., m/z 755 [M+H]+ for iodinated derivatives ) identifies co-eluting impurities.
- Reference standards : Use EP-certified impurities (e.g., Methyl 4'-(bromomethyl)biphenyl-2-carboxylate ) for spiking experiments.
Data Interpretation and Contradiction Analysis
Q. How to resolve conflicting NMR and LCMS data for a newly synthesized analog?
- Artifact checks : Confirm solvent peaks (e.g., DMSO-d₆ at δ 2.50 ppm) are not masking target signals .
- Ionization efficiency : Adjust LCMS ionization parameters (e.g., ESI+ vs. APCI+) to detect low-abundance species .
- 2D NMR validation : Use ¹H-¹³C HMBC to correlate ambiguous protons with carbonyl carbons (δ ~160–170 ppm) .
Q. What statistical methods are suitable for comparing bioactivity data across derivatives?
- Multivariate analysis : PCA or PLS-DA models differentiate active/inactive compounds based on substituent electronic parameters (Hammett σ) and steric bulk .
- Dose-response modeling : Fit IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) with Hill slopes to assess cooperativity .
Methodological Best Practices
Q. Crystallization troubleshooting for low-quality crystals
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
